Introduction: Unveiling a Structurally Significant Heterocycle
Introduction: Unveiling a Structurally Significant Heterocycle
An In-depth Technical Guide to 5-Phenyl-2-pyridinamine (CAS 33421-40-8)
5-Phenyl-2-pyridinamine, also known as 2-amino-5-phenylpyridine, is a heterocyclic aromatic amine that holds a dual identity in the scientific landscape. On one hand, it is identified as a mutagenic compound formed during the pyrolysis of the amino acid phenylalanine, commonly found in cooked foods like broiled sardines.[1][2][3][4] This toxicological relevance, stemming from its structural similarity to carcinogenic aminobiphenyls, necessitates a thorough understanding of its properties and hazards.[2][4][5]
On the other hand, its phenylpyridine core represents a privileged scaffold in medicinal chemistry and materials science.[6][7] The unique electronic and steric arrangement of the phenyl and amino groups on the pyridine ring makes it a versatile building block for the synthesis of complex molecules with diverse biological activities, including kinase inhibitors and other targeted therapeutics.[8][9] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the core properties, synthesis, applications, and safety considerations of this important chemical entity.
Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of any chemical study. 5-Phenyl-2-pyridinamine is cataloged under CAS Registry Number 33421-40-8.[1][10][11][12] Its fundamental properties are summarized below, providing a clear reference for experimental design and evaluation.
Molecular Structure and Identifiers
The structure consists of a pyridine ring substituted with a phenyl group at the 5-position and an amino group at the 2-position.
Caption: Chemical structure of 5-Phenyl-2-pyridinamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 33421-40-8 | [1][10][11][12] |
| IUPAC Name | 5-phenylpyridin-2-amine | [10][11] |
| Molecular Formula | C₁₁H₁₀N₂ | [1][10][11][12] |
| Molecular Weight | 170.21 g/mol | [1][10] |
| InChI Key | OAPVIBHQRYFYSE-UHFFFAOYSA-N | [10][11][12] |
| SMILES | C1=CC=C(C=C1)C2=CN=C(C=C2)N | [10] |
| Synonyms | 2-Amino-5-phenylpyridine, Phe-P-1 |[1][10][12] |
Physicochemical Data
The compound presents as a solid at room temperature, with solubility in organic solvents like DMSO and methanol.[1] Its physical characteristics are critical for handling, formulation, and reaction setup.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid, Beige or Cream to Pale Yellow Crystalline Powder | [1][10][11] |
| Melting Point | 131 - 140 °C | [1][10][11] |
| Boiling Point | 324 °C (estimated) | [1] |
| Flash Point | 176 °C | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| pKa | 6.32 ± 0.13 (Predicted) |[1] |
Spectral Analysis
Structural elucidation and purity assessment rely heavily on spectroscopic methods. The key spectral features of 5-Phenyl-2-pyridinamine are outlined below.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will exhibit characteristic coupling patterns, while the phenyl protons will likely appear as a multiplet. The amine (-NH₂) protons will present as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the asymmetric structure. The chemical shifts will differentiate the carbons of the pyridine ring from those of the phenyl ring.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (around 1400-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry shows a prominent molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound.[10] Common fragmentation patterns may involve the loss of HCN or other small molecules.
Synthesis and Purification
The synthesis of 5-Phenyl-2-pyridinamine can be approached through several routes. A common laboratory-scale method involves the amination of a pre-functionalized phenylpyridine, such as 2-chloro-5-phenylpyridine.[1] Another reported method involves starting from 2,5-pyridinediamine.[5] The choice of synthesis depends on the availability of starting materials, desired scale, and purity requirements.
Representative Synthesis Workflow: Amination of 2-Chloro-5-phenylpyridine
This protocol provides a general framework for the synthesis. The causality behind each step is explained to ensure a robust and reproducible outcome.
Caption: General workflow for synthesis of 5-Phenyl-2-pyridinamine.
Detailed Experimental Protocol
This protocol is a generalized representation based on literature procedures and should be adapted and optimized under appropriate laboratory safety protocols.[1]
-
Reaction Setup: Dissolve 2-chloro-5-phenylpyridine (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether, in a high-pressure reaction vessel.
-
Rationale: Anhydrous conditions are crucial to prevent unwanted side reactions with water. The pressure vessel is necessary to contain the ammonia source at elevated temperatures.
-
-
Amination: Introduce the ammonia source (e.g., a solution of ammonia in an organic solvent or aqueous ammonia) in excess. Seal the vessel and heat to the required temperature (e.g., 150-200 °C) for several hours.
-
Rationale: This is a nucleophilic aromatic substitution reaction. High temperature and pressure are required to overcome the activation energy for the displacement of the chloride by the amine nucleophile.
-
-
Workup and Extraction: After cooling the reaction to room temperature, carefully vent the vessel. Quench the reaction mixture with water. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent like diethyl ether.
-
Rationale: The workup separates the organic product from inorganic salts and unreacted water-soluble reagents. Multiple extractions ensure maximum recovery of the product.
-
-
Drying and Concentration: Combine the organic layers and wash with brine to remove residual water. Dry the solution over an anhydrous drying agent, such as sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is essential before solvent evaporation to prevent co-distillation and to obtain a dry crude product.
-
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as methylcyclohexane or a mixture of chloroform and hexane.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures to allow for the formation of pure crystals upon cooling. The final product should be a beige or off-white crystalline solid.[1]
-
Applications in Research and Drug Development
The phenylpyridine scaffold is a cornerstone in modern medicinal chemistry.[7] The specific arrangement in 5-Phenyl-2-pyridinamine provides a vectorially defined platform for building more complex molecules with precise three-dimensional orientations, which is critical for selective binding to biological targets.
Its utility is demonstrated in the development of inhibitors for various enzyme classes, particularly kinases, which are pivotal in oncology and inflammation research.[8][9] The amino group at the 2-position serves as a key hydrogen-bonding donor and a convenient handle for further chemical modification, while the phenyl group at the 5-position can be tailored to occupy specific hydrophobic pockets in a target protein.
Caption: Role as a core scaffold in developing diverse therapeutic agents.
Examples of its application include:
-
CDK Inhibitors: Derivatives have been synthesized as dual inhibitors of cyclin-dependent kinases 6 and 9 (CDK6/9), which are targets in cancer therapy.[8]
-
Aurora Kinase Inhibitors: The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, closely related to this core, has yielded potent inhibitors of Aurora A and B kinases.[9]
-
Androgen Receptor (AR) Antagonists: The aminopyridine structure is a key feature in the discovery of novel pure AR antagonists designed to combat resistance in prostate cancer treatment.[13]
Toxicology and Safety Profile
A critical aspect of this compound's profile is its toxicity. It is classified as hazardous, with specific warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10][14][15]
Table 3: GHS Hazard Information
| Hazard Code | Statement | Class | Source(s) |
|---|---|---|---|
| H315 | Causes skin irritation | Skin Irrit. 2 | [10][15] |
| H319 | Causes serious eye irritation | Eye Irrit. 2A | [10][15] |
| H335 | May cause respiratory irritation | STOT SE 3 | [10][15] |
| H351 | Suspected of causing cancer | Carc. 2 |[10][15] |
The most significant concern is its classification as a suspected carcinogen.[10][15] This is supported by its known mutagenic activity in the Ames test and its identity as a pyrolysis product of phenylalanine.[1][5] Its structural relationship to other carcinogenic aromatic amines warrants handling it with stringent safety precautions.[2][4] Studies have investigated its metabolism, identifying hydroxylated derivatives such as 5-(4-hydroxyphenyl)-2-pyridinamine (4'-OH-PPA) as potential metabolites.[5]
Safe Handling and Storage
Given its hazard profile, all work with 5-Phenyl-2-pyridinamine must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[14]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept in an inert atmosphere.[1][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter the environment.[14]
Conclusion
5-Phenyl-2-pyridinamine (CAS 33421-40-8) is a compound of significant scientific interest, bridging the fields of toxicology and medicinal chemistry. Its identity as a potentially carcinogenic food contaminant underscores the need for continued research into its metabolic pathways and long-term health effects. Simultaneously, its proven utility as a versatile chemical scaffold provides a rich platform for the design and synthesis of novel therapeutics. A comprehensive understanding of its chemical properties, synthesis, and safety profile, as detailed in this guide, is essential for any researcher or drug development professional working with this valuable yet hazardous molecule.
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Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4369–4382. [Link]
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